![molecular formula C22H25NO B14645938 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- CAS No. 56099-54-8](/img/structure/B14645938.png)
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- is a complex organic compound characterized by its unique molecular structure. It consists of 25 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 1 oxygen atom, making a total of 49 atoms
化学反応の分析
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
類似化合物との比較
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- can be compared with other similar compounds, such as:
3H-Pyrido[2,1-c][1,4]oxazepine, 4-[(4-chlorophenyl)-4-morpholinylmethyl]octahydro-: This compound has a similar core structure but with different substituents, leading to different chemical properties and applications.
Other oxazepine derivatives:
The uniqueness of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- lies in its specific substituents and the resulting chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
56099-54-8 |
|---|---|
分子式 |
C22H25NO |
分子量 |
319.4 g/mol |
IUPAC名 |
4-benzhydrylidene-5,7,8,9,10,10a-hexahydro-1H-pyrido[2,1-c][1,4]oxazepine |
InChI |
InChI=1S/C22H25NO/c1-3-9-18(10-4-1)22(19-11-5-2-6-12-19)20-15-23-14-8-7-13-21(23)17-24-16-20/h1-6,9-12,21H,7-8,13-17H2 |
InChIキー |
NHBFGISFSALNEE-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)COCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


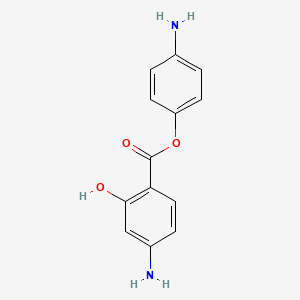
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
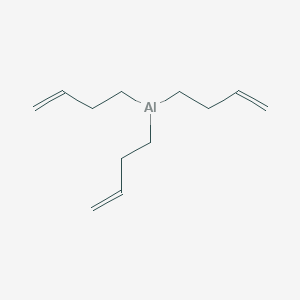
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
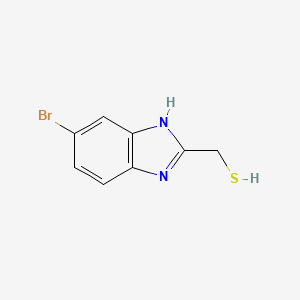
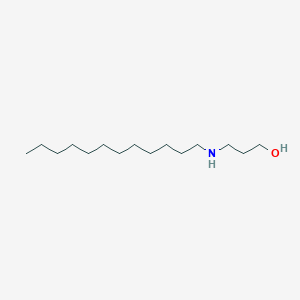
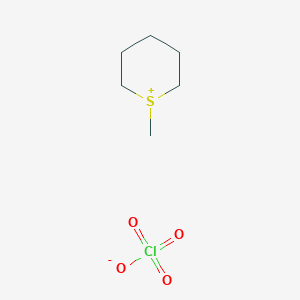

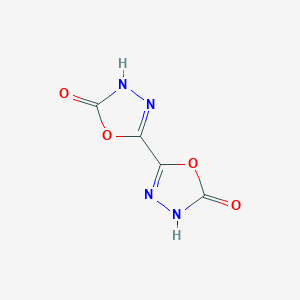
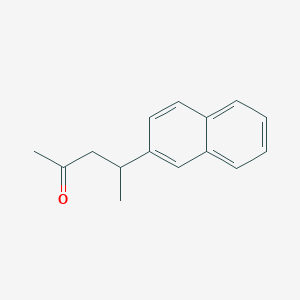
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

